REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH2:9]1[S:13](=[O:15])(=[O:14])[O:12][CH2:11][CH2:10]1>C(O)C>[S:13]([CH2:9][CH2:10][CH2:11][NH:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1)([OH:15])(=[O:14])=[O:12]
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Name
|
|
Quantity
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360 g
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Type
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reactant
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Smiles
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C1CCOS1(=O)=O
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Name
|
|
Quantity
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330 g
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Type
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reactant
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Smiles
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NC=1C=C(C=CC1)O
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Name
|
|
Quantity
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3 L
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux and to this solution
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Type
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CUSTOM
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Details
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Continuation of the reflux yielded gradually white powdery crystal
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Type
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TEMPERATURE
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Details
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After refluxing for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
|
the reaction solution was cooled with ice
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Type
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FILTRATION
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Details
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the yielded white powdery crystal was collected by filtration
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Type
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WASH
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Details
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washed several times with ethanol
|
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(O)CCCNC=1C=C(C=CC1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |